molecular formula C13H8ClNO4 B6401836 5-Chloro-3-(3-nitrophenyl)benzoic acid CAS No. 1261974-57-5

5-Chloro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401836
CAS No.: 1261974-57-5
M. Wt: 277.66 g/mol
InChI Key: JEYIHZUGDLDGBP-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position and a 3-nitrophenyl group at the 3-position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The introduction of electron-withdrawing groups (e.g., nitro, chloro) enhances stability and modifies solubility, making such compounds valuable in synthetic and industrial applications. This article provides a detailed comparison of this compound with structurally and functionally related benzoic acid derivatives.

Properties

IUPAC Name

3-chloro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIHZUGDLDGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690057
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-57-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261974-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 5-chlorobenzoic acid followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The coupling reaction may require the use of catalysts such as palladium or copper to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-(3-nitrophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Nitration steps may lower yields compared to halogenation, but the compound’s stability justifies industrial use .
  • Toxicity : QSTR models and MSDS data suggest elevated toxicity, necessitating careful handling .
  • Functional Trade-offs : While antioxidant activity is modest, the compound’s primary value lies in its pharmacological and chemical versatility .

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